5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities . This interaction could involve binding to the target receptor, leading to changes in the receptor’s function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
A study on similar compounds indicated that they possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the triazole ring or the pyrazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Shares the triazole and methyl groups but differs in the core structure.
3-methyl-4-nitroimidazole: Contains a similar triazole ring but with different substituents and core structure.
Uniqueness
What sets 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide apart is its unique combination of the pyrazine and triazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(2)12(8-19-16-4-5-17-19)18-13(20)11-7-14-10(3)6-15-11/h4-7,9,12H,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDBFVHXOKENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.